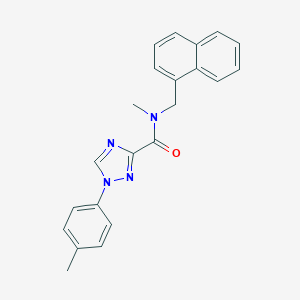
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide (MMNAT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNAT belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for detecting metal ions in biological systems.
实验室实验的优点和局限性
One of the main advantages of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its diverse biological activities, which make it a promising compound for various scientific applications. However, one of the limitations of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, research could be conducted to optimize the synthesis of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide to improve its yield and solubility. Finally, N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide could be further investigated for its potential as a fluorescent probe for detecting other metal ions in biological systems.
合成方法
The synthesis of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction between 4-methylbenzylamine and 1-naphthylmethylisocyanide in the presence of copper iodide as a catalyst. The resulting product is then treated with methyl iodide and triazole-3-carboxamide to yield N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide.
科学研究应用
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising anticancer, antifungal, and antimicrobial activities. N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
属性
产品名称 |
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C22H20N4O |
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-methyl-1-(4-methylphenyl)-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-16-10-12-19(13-11-16)26-15-23-21(24-26)22(27)25(2)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13,15H,14H2,1-2H3 |
InChI 键 |
XZQXUYCDOPZLFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)